molecular formula C23H25N3O5S B14919229 ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-oxobutanoate

ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-oxobutanoate

Cat. No.: B14919229
M. Wt: 455.5 g/mol
InChI Key: AKFDTGZVPRPZCQ-ZZEZOPTASA-N
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Description

Ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-oxobutanoate is a complex organic compound with a unique structure that includes various functional groups such as amino, carbonyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-oxobutanoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate amine and a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-oxobutanoate can be compared with other similar compounds such as:

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

ethyl (Z)-2-(N'-benzoylcarbamimidoyl)-3-hydroxy-4-[2-(4-methylanilino)-2-oxoethyl]sulfanylbut-2-enoate

InChI

InChI=1S/C23H25N3O5S/c1-3-31-23(30)20(21(24)26-22(29)16-7-5-4-6-8-16)18(27)13-32-14-19(28)25-17-11-9-15(2)10-12-17/h4-12,27H,3,13-14H2,1-2H3,(H,25,28)(H2,24,26,29)/b20-18-

InChI Key

AKFDTGZVPRPZCQ-ZZEZOPTASA-N

Isomeric SMILES

CCOC(=O)/C(=C(/CSCC(=O)NC1=CC=C(C=C1)C)\O)/C(=NC(=O)C2=CC=CC=C2)N

Canonical SMILES

CCOC(=O)C(=C(CSCC(=O)NC1=CC=C(C=C1)C)O)C(=NC(=O)C2=CC=CC=C2)N

Origin of Product

United States

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